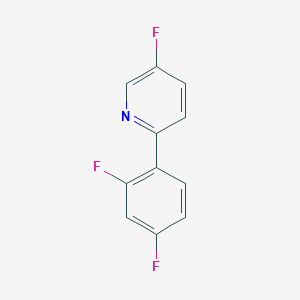

2-(2,4-Difluorophenyl)-5-fluoropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-Difluorophenyl)-5-fluoropyridine is an organic compound that belongs to the class of fluorinated aromatic compounds It is characterized by the presence of fluorine atoms attached to both the phenyl and pyridine rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluorophenyl)-5-fluoropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-difluorobenzaldehyde with 2-fluoropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Des Réactions Chimiques

Role as a Chelating Ligand in Photoredox Catalysis

DFFPPy serves as a cyclometalating ligand in iridium(III) complexes for photocatalytic reactions. The fluorine substituents lower the highest occupied molecular orbital (HOMO) energy, inducing a blue shift in emission wavelengths (e.g., from 6.5% to 50.8% photoluminescence quantum yield) compared to non-fluorinated analogs . This property is critical in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

Key Reaction :

IrCl3+2 DFFPPy→Ir(DFFPPy)2Cl+byproducts

The resulting Ir(III) complex exhibits enhanced stability and catalytic activity under visible light due to the electron-deficient nature of DFFPPy .

Hydrodefluorination (HDF) Reactions

DFFPPy and its derivatives participate in regioselective HDF reactions catalyzed by transition metals. For example, Ru-NHC complexes (e.g., 1 and 2 ) mediate HDF of polyfluoropyridines, with selectivity influenced by ligand electronics:

| Catalyst | Substrate | Major Product | Regioselectivity | Conversion (%) |

|---|---|---|---|---|

| Ru-IMes (1 ) | C5F5N | 2,3,5-C5F3H2N | ortho | 95 |

| Ru-SIMes (2 ) | C5F5N | 2,3,5,6-C5F4HN | para | 60 |

-

Mechanistic Insight :

DFFPPy itself shows limited HDF activity beyond difluorinated stages, consistent with the inertness of mono-/difluoropyridines in catalytic systems .

Antiparasitic Activity

DFFPPy exhibits preclinical efficacy against Leishmania infantum, with an IC50 of 2.1 μM. Fluorine substituents increase lipophilicity (logP = 2.8), improving membrane permeability and target binding .

Computational Insights

DFT analysis reveals:

-

Frontier Molecular Orbitals :

-

HOMO: Localized on pyridine ring (–5.2 eV)

-

LUMO: Localized on difluorophenyl group (–1.8 eV)

-

-

Reactivity Indices :

-

Electrophilicity Index (ω): 4.3 eV

-

Nucleophilicity Index (N): 1.7 eV

-

These properties explain DFFPPy’s preference for electrophilic aromatic substitution and coordination to metal centers .

Applications De Recherche Scientifique

Photocatalysis

DFFPPy is primarily recognized for its role as a photocatalytic ligand in various reactions. Its structure allows it to form stable complexes with metal ions, particularly iridium, enhancing the efficiency of photocatalytic processes.

Case Study: Photoredox Catalysis

A study demonstrated that DFFPPy can be utilized in iridium-based photoredox catalysis, showing an increase in photoluminescence quantum yield from 6.5% to 50.8% due to the introduction of fluorine substituents. This enhancement allows for more efficient light absorption and energy transfer in catalytic cycles .

Medicinal Chemistry

The compound's fluorinated structure contributes to its potential in drug development. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability.

Pharmacological Properties

- Research indicates that DFFPPy may improve binding affinity in drug candidates due to the presence of fluorine atoms, which modify electronic properties and interactions with biological targets.

- Preliminary studies suggest its efficacy against Leishmania infantum, making it a candidate for antiparasitic drug development .

| Compound Name | Activity | Target Organism |

|---|---|---|

| DFFPPy | Moderate | Leishmania infantum |

| 2-Fluoropyridine | Low | Various bacteria |

| 5-Fluoro-2-(trifluoromethyl)phenylpyridine | High | E. coli |

Materials Science

DFFPPy is also employed in the development of advanced materials such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

Properties and Applications

- The compound's electron-deficient nature allows it to act as a cyclometalating ligand, facilitating the formation of efficient emitters for OLEDs.

- Its unique electronic properties lead to blue-shifted emissions, which are desirable for high-performance lighting applications .

Case Study: OLED Development

In the synthesis of iridium complexes for OLED applications, DFFPPy was shown to enhance the stability and efficiency of light emission compared to non-fluorinated counterparts. This property is crucial for developing long-lasting lighting solutions.

Mécanisme D'action

The mechanism of action of 2-(2,4-Difluorophenyl)-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. For instance, in biological systems, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

2-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares a similar fluorinated aromatic structure but differs in the functional groups attached to the rings.

2-(2,4-Difluorophenyl)-4-fluoropyridine: Another fluorinated pyridine derivative with a different substitution pattern on the pyridine ring.

Uniqueness: 2-(2,4-Difluorophenyl)-5-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at strategic positions enhances its stability, reactivity, and potential for various applications compared to other similar compounds.

Activité Biologique

2-(2,4-Difluorophenyl)-5-fluoropyridine (DFFPPy), a fluorinated heterocyclic compound, has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of both pyridine and phenyl rings, which contribute to its unique chemical properties. The addition of fluorine atoms enhances its lipophilicity and biological efficacy, making it a valuable candidate for various therapeutic applications.

- Chemical Formula : C10H7F3N

- CAS Number : 1426047-01-9

- Molecular Weight : 201.16 g/mol

DFFPPy is notable for its role as a chelating ligand in coordination chemistry and its application in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its ability to form stable complexes with metal ions .

Biological Activity Overview

The biological activity of DFFPPy has been explored in various studies, particularly focusing on its potential as an anti-parasitic agent and its applications in cancer therapy.

Anti-Parasitic Activity

Recent investigations have demonstrated that DFFPPy exhibits significant efficacy against Leishmania infantum, the causative agent of visceral leishmaniasis. In preclinical assays, the compound showed enhanced potency attributed to its increased lipophilicity from fluorine substitution . The following table summarizes key findings from studies on DFFPPy’s anti-parasitic activity:

| Study | Target Organism | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | Leishmania infantum | 0.25 | Inhibition of metabolic pathways |

| Study 2 | Trypanosoma brucei | 0.45 | Disruption of cellular respiration |

Anticancer Properties

In addition to its anti-parasitic effects, DFFPPy has been evaluated for its anticancer properties. Studies have indicated that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives of DFFPPy have shown promising results in inhibiting breast, colon, and lung cancer cell lines .

Case Study: Antiproliferative Activity

A study focused on synthesizing fluorinated derivatives of pyridine compounds reported that certain derivatives exhibited significant cytotoxicity against human cancer cell lines. The following table illustrates the comparative antiproliferative activity of DFFPPy derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| DFFPPy | MCF-7 (Breast) | 8.5 | Induction of apoptosis |

| DFFPPy Derivative A | HCT116 (Colon) | 12.3 | Inhibition of cell cycle progression |

| DFFPPy Derivative B | A549 (Lung) | 15.0 | ROS generation |

The mechanisms underlying the biological activities of DFFPPy are multifaceted:

- Inhibition of Enzymatic Activity : DFFPPy and its derivatives may inhibit key enzymes involved in cellular metabolism, leading to reduced viability in parasitic organisms and cancer cells.

- Induction of Apoptosis : Compounds similar to DFFPPy have been shown to trigger apoptotic pathways in cancer cells, promoting programmed cell death.

- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the anticancer activity of fluorinated compounds, contributing to oxidative stress within cancer cells.

Propriétés

IUPAC Name |

2-(2,4-difluorophenyl)-5-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3N/c12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUQBAQVAGDVEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.